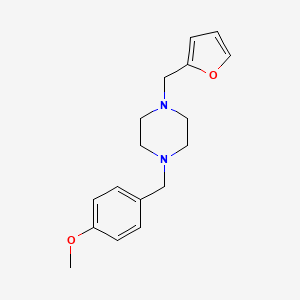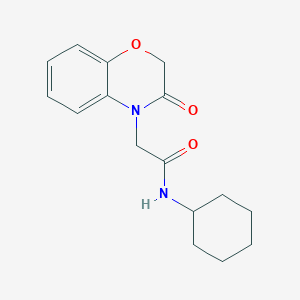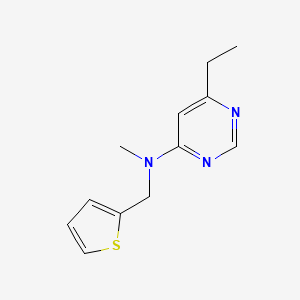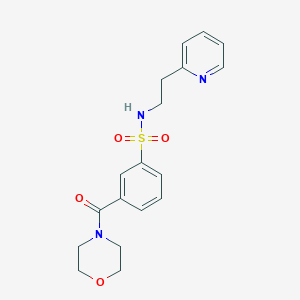
4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is a compound of interest due to its unique structural features, including the presence of both pyridinium and thiazole rings. These features contribute to its chemical and physical properties, making it a subject of study in organic synthesis and potentially applicable in various fields, excluding its usage in drug applications as per the constraints provided.
Synthesis Analysis
The synthesis of compounds similar to 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate often involves one-pot reactions or stepwise methods that allow for the introduction of the thiazol-2-olate moiety into the molecule. For instance, a related approach involves the use of 1,4-zwitterions derived from dimethylthiazole reacting with acetylenedicarboxylates and 3-formylchromones, leading to the formation of thiazolo[3,2-a]pyridine derivatives through an unusual rearrangement or a subsequent 1,2-aroyl migration at higher temperatures (Terzidis et al., 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, NMR, IR, MS, and elemental analysis, are pivotal in confirming the structure of synthesized compounds. The crystal and molecular structures of related dimethylisothiazolopyridines have been determined, revealing insights into their conformation and the interactions between different molecular moieties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate or similar compounds can include nucleophilic substitutions, cycloadditions, and rearrangements, leading to a wide range of derivatives with varying properties. The reactivity of such compounds often depends on the presence of functional groups that can participate in these reactions, influencing their chemical behavior and the formation of novel compounds (Lamphon et al., 2004).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-8(2)5-13(4-7)10-9(6-14)16-11(15)12-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYTDCHBSJPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=C(SC(=N2)[O-])C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5644308.png)


![(3R*,4S*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5644323.png)
![4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5644327.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)

![2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5644366.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5644377.png)
![5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5644380.png)
![N-(3-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5644383.png)
![2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)